2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid
Description
The compound 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid features a 1,4-benzoxazine core substituted at the 4-position with a 4-methoxyphenylsulfonyl group and an acetic acid moiety at the 3-position. This structure combines a heterocyclic scaffold with sulfonyl and carboxylic acid functionalities, making it a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to sulfonamide and acidic groups .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-23-13-6-8-14(9-7-13)25(21,22)18-12(10-17(19)20)11-24-16-5-3-2-4-15(16)18/h2-9,12H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLKOZVJDDZBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(COC3=CC=CC=C32)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid is a synthetic compound belonging to the benzoxazine family. Its unique structure and functional groups suggest potential biological activities, particularly in anti-inflammatory and analgesic domains. This article reviews recent findings on the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17NO6S
- Molecular Weight : 363.39 g/mol
- CAS Number : 865657-74-5
Anti-inflammatory Activity
Research indicates that derivatives of benzoxazines exhibit significant anti-inflammatory effects. For instance, a related compound demonstrated a 62.61% inhibition of rat paw edema in animal models, suggesting a strong potential for similar activity in 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid .
Analgesic Effects
The analgesic properties of related benzoxazine derivatives have been evaluated through various assays. In one study, a derivative showed a 62.36% protection against acetic acid-induced writhings in mice . This suggests that the compound may also provide pain relief mechanisms similar to other non-steroidal anti-inflammatory drugs (NSAIDs).
Antibacterial and Antifungal Activities
Preliminary studies have shown that compounds with similar structures possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain benzoxazine derivatives have been reported to exhibit promising antifungal activities against strains like Candida albicans and Aspergillus niger .
The mechanisms underlying the biological activities of 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid likely involve the inhibition of pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the sulfonamide group may contribute to enzyme inhibition, enhancing its therapeutic potential against inflammatory diseases .
Case Studies and Research Findings
Scientific Research Applications
Pharmacological Studies
This compound has been studied for its potential pharmacological properties, particularly in the field of medicinal chemistry. The sulfonamide group enhances its bioactivity, making it a candidate for further investigation as an anti-inflammatory and analgesic agent. Research indicates that derivatives of benzoxazines exhibit promising anti-cancer properties, suggesting that 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid could be explored for similar therapeutic effects.
Biochemical Research
The compound's structure allows it to interact with various biological targets. Studies have shown that benzoxazine derivatives can inhibit specific enzymes involved in disease progression, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief, making this compound a subject of interest for developing new anti-inflammatory drugs.
Material Science
Beyond biological applications, benzoxazine compounds are also utilized in material science due to their unique polymerization properties. They can be used to create thermosetting polymers that exhibit excellent thermal stability and mechanical properties. This application is particularly relevant in the manufacturing of advanced materials for aerospace and automotive industries.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes. |
| Study 2 | Evaluate cytotoxicity against cancer cells | Exhibited selective cytotoxicity towards various cancer cell lines. |
| Study 3 | Assess polymerization behavior | Found favorable thermal and mechanical properties in synthesized polymers. |
Toxicological Assessments
Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments indicate low toxicity levels; however, comprehensive studies are required to establish its safety for potential therapeutic use.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group at the 4-position of the benzoxazine ring is a critical structural determinant. Variations in this group significantly influence electronic properties and bioactivity:
Key Observations :
Functional Group Modifications: Acetic Acid vs. Esters
The acetic acid moiety at the 3-position can be esterified to improve membrane permeability. Comparative
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid?
The synthesis typically involves multi-step routes, starting with the functionalization of the benzoxazine core. Key steps include:
- Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed protocols (e.g., Suzuki-Miyaura) may optimize regioselectivity .
- Acetic Acid Sidechain Installation : Alkylation or Michael addition using bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Intermediate Isolation : Prioritize intermediates like 3,4-dihydro-2H-1,4-benzoxazine-3-carbaldehyde for spectroscopic validation before sulfonylation .
Basic: Which spectroscopic techniques are critical for structural characterization?
- X-ray Crystallography : Resolves stereochemistry and confirms the dihydrobenzoxazin ring conformation (e.g., torsion angles between the sulfonyl group and methoxyphenyl moiety) .
- ¹H/¹³C NMR : Key for verifying substituent positions. For example, the methoxy proton appears as a singlet near δ 3.8 ppm, while the sulfonyl group deshields adjacent aromatic protons .
- HRMS : Validates molecular formula, especially for labile intermediates .
Advanced: How can researchers optimize reaction yields when introducing the sulfonyl group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity but may require strict temperature control (45–60°C) to avoid decomposition .
- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to stabilize reactive intermediates during sulfonylation .
- Workup Strategies : Acidic aqueous washes (pH 4–5) efficiently remove unreacted sulfonyl chloride while preserving the product .
Advanced: How should discrepancies in NMR data between synthetic batches be addressed?
- Variable Coupling Constants : Differences in diastereomeric ratios (e.g., axial vs. equatorial sulfonyl orientation) may arise from incomplete ring puckering. Use NOESY to confirm spatial arrangements .
- Solvent Artifacts : DMSO-d₆ can cause peak broadening; compare spectra in CDCl₃ or methanol-d₄ .
- Dynamic Effects : Rotameric equilibria in the acetic acid sidechain may split signals. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve this .
Advanced: What mechanistic insights explain the compound’s reported biological activity?
- Sulfonyl Group Role : The 4-methoxyphenylsulfonyl moiety enhances binding to hydrophobic pockets in enzyme targets (e.g., cyclooxygenase-2) via π-π stacking .
- Benzoxazin Core : The dihydro ring’s rigidity may limit off-target interactions. Comparative assays with N-desmethyl analogs can validate target specificity .
- Metabolic Stability : Evaluate esterase-mediated hydrolysis of the acetic acid group using liver microsome assays .
Advanced: How can researchers resolve contradictions in solubility data across studies?
- pH-Dependent Solubility : The acetic acid moiety (pKa ~4.7) increases solubility in alkaline buffers (pH >7). Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) .
- Crystallinity vs. Amorphous Forms : Use DSC (Differential Scanning Calorimetry) to assess polymorphic forms, which significantly impact solubility .
Advanced: What strategies validate the sulfonyl group’s electronic effects on reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
